molecular formula C25H19F3N4O5S B10799522 N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

Cat. No.: B10799522
M. Wt: 544.5 g/mol
InChI Key: QLLWADSMMMNRDJ-UHFFFAOYSA-N
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Description

N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide is a useful research compound. Its molecular formula is C25H19F3N4O5S and its molecular weight is 544.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide is a complex benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its therapeutic potential and underlying mechanisms of action.

Synthesis

The synthesis of the compound involves multi-step reactions starting from readily available benzimidazole derivatives. The key steps typically include:

  • Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine and carboxylic acids.
  • Modification with Difluorophenyl and Hydroxypropanimidamide Groups : Subsequent steps introduce the difluorophenyl moiety and the sulfonamide functionality, which are critical for enhancing biological activity.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown:

  • Inhibition against Gram-positive and Gram-negative bacteria : Preliminary tests suggest that it may possess activity comparable to established antibiotics, making it a candidate for further development in treating bacterial infections .

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. The specific compound has been evaluated for:

  • Cytotoxicity against various cancer cell lines : In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antiparasitic Effects

The compound's structural similarity to known antiparasitic agents suggests potential efficacy against parasites such as:

  • Giardia intestinalis and Trichomonas vaginalis : Studies indicate that derivatives of this compound may exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Disruption of Cellular Processes : The benzimidazole core may interfere with microtubule formation, leading to cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study on related benzimidazole derivatives showed significant antiparasitic activity with IC50 values lower than 10 μM against Trichomonas vaginalis, supporting the potential of this compound class in treating protozoan infections .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli8.5
AnticancerHeLa cells12.0
AntiparasiticGiardia intestinalis3.95
AntiparasiticTrichomonas vaginalis4.27

Properties

IUPAC Name

N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWADSMMMNRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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